Desloratadine N-Carboxylic Acid Methyl Ester is a metabolite of the common antihistamine medication Desloratadine. It is formed by the body during the metabolism of Desloratadine and is excreted in the urine. While not the primary metabolite, Desloratadine N-Carboxylic Acid Methyl Ester can be identified and measured in urine samples to assess Desloratadine use or potential intoxication.
While current research on Desloratadine N-Carboxylic Acid Methyl Ester is limited, future studies might explore:
Desloratadine N-Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C21H21ClN2O2 and a CAS number of 165740-03-4. This compound is a derivative of Desloratadine, which is an antihistamine commonly used to treat allergic symptoms such as hay fever and hives. The structure of Desloratadine N-Carboxylic Acid Methyl Ester includes a carboxylic acid moiety that has been esterified with methanol, enhancing its solubility and stability in various applications .
These reactions are significant for its potential modifications in pharmaceutical formulations .
Desloratadine N-Carboxylic Acid Methyl Ester exhibits biological activity primarily associated with antihistaminic effects. It acts as a selective antagonist of peripheral histamine H1 receptors, thereby alleviating symptoms related to allergic rhinitis and urticaria. This compound may also possess anti-inflammatory properties, although further studies are needed to elucidate its full pharmacological profile .
The synthesis of Desloratadine N-Carboxylic Acid Methyl Ester typically involves:
This method allows for efficient production while maintaining the integrity of the active components .
Desloratadine N-Carboxylic Acid Methyl Ester finds applications in various fields:
Interaction studies involving Desloratadine N-Carboxylic Acid Methyl Ester focus on its binding affinity to histamine receptors and potential interactions with other medications. Preliminary findings suggest it may interact with other antihistamines or medications affecting liver enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These interactions could influence therapeutic efficacy and safety profiles .
Desloratadine N-Carboxylic Acid Methyl Ester shares structural similarities with various antihistamines and their metabolites. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Desloratadine | Primary active metabolite | Strong H1 receptor antagonist |
Loratadine | Parent compound | Less potent than Desloratadine |
Cetirizine | Second-generation antihistamine | Has sedative effects due to central activity |
Fexofenadine | Non-sedating antihistamine | Lacks significant central nervous system effects |
Levocetirizine | Enantiomer of Cetirizine | Enhanced potency with reduced side effects |
Desloratadine N-Carboxylic Acid Methyl Ester is unique due to its specific modifications that enhance solubility and stability compared to these similar compounds, making it a valuable candidate for further research and development in allergy treatments .